molecular formula C27H26N2O2 B7709940 N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide

N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide

Cat. No.: B7709940
M. Wt: 410.5 g/mol
InChI Key: PAENZAKPYFCQJP-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a quinoline moiety and multiple methyl groups

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O2/c1-17-5-9-21(10-6-17)27(31)29(24-11-8-19(3)20(4)14-24)16-23-15-22-13-18(2)7-12-25(22)28-26(23)30/h5-15H,16H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAENZAKPYFCQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Coupling Reaction: The quinoline derivative is then coupled with 3,4-dimethylphenylamine through a nucleophilic substitution reaction.

    Amidation: The final step involves the amidation reaction where the coupled product is reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carboxyl derivatives.

    Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to a tetrahydroquinoline derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation Products: Hydroxylated or carboxylated derivatives.

    Reduction Products: Tetrahydroquinoline derivatives.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide is largely dependent on its interaction with specific molecular targets. The quinoline moiety allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

  • N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-benzamide
  • N-(3,4-dimethylphenyl)-N-((6-methylquinolin-3-yl)methyl)-4-methylbenzamide
  • N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-benzamide

Comparison: Compared to similar compounds, N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide stands out due to the presence of multiple methyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups may enhance its ability to interact with molecular targets, making it a unique and valuable compound for research and industrial applications.

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